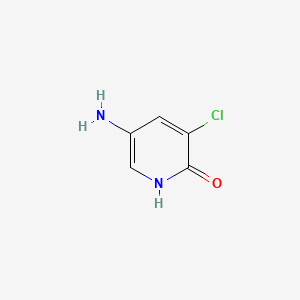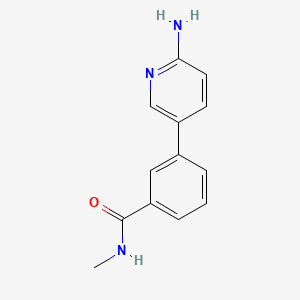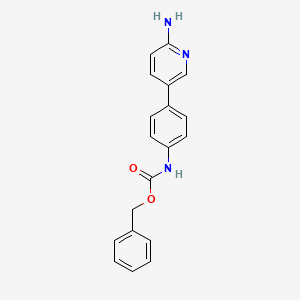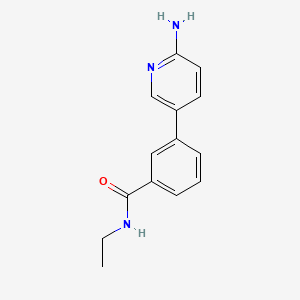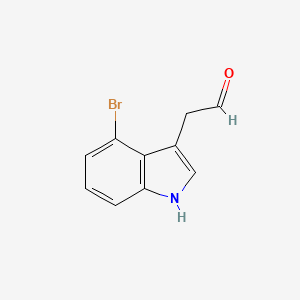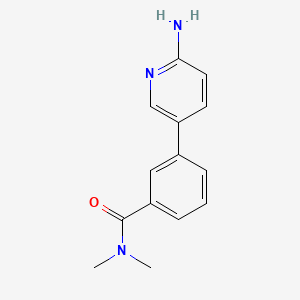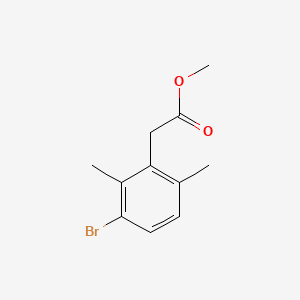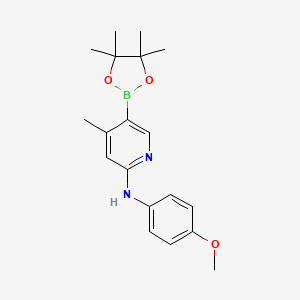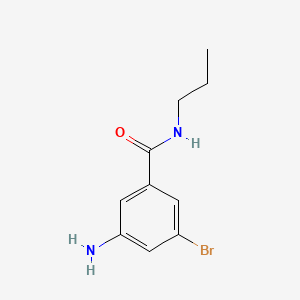
3-Amino-5-bromo-N-propylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-5-bromo-N-propylbenzamide is a chemical compound with the molecular formula C10H13BrN2O. It has a molecular weight of 257.13 . This compound is used in laboratory chemicals .
Molecular Structure Analysis
The InChI code for 3-Amino-5-bromo-N-propylbenzamide is 1S/C10H13BrN2O/c1-2-3-13-10(14)7-4-8(11)6-9(12)5-7/h4-6H,2-3,12H2,1H3,(H,13,14) . This code provides a specific description of the compound’s molecular structure.Applications De Recherche Scientifique
Synthesis and Biological Activity
Chemical Synthesis : Research has highlighted the synthesis and characterization of various benzamide derivatives, including those with substitutions similar to "3-Amino-5-bromo-N-propylbenzamide." For instance, the development of non-peptide small molecular antagonists involves complex synthesis processes featuring bromination, reduction, and amidation steps to yield compounds with potential biological activities (H. Bi, 2015).
Anticancer and Antiviral Properties : Some benzamide derivatives have been synthesized and evaluated for their anticancer and antiviral activities. These compounds exhibit promising results against various cancer cell lines and viral strains, showcasing the therapeutic potential of benzamide derivatives in medicinal chemistry (Xingyue Ji et al., 2013).
Antioxidant Activity : The electrochemical oxidation of amino-substituted benzamides has been studied to understand their antioxidant capacity better. These compounds act as powerful antioxidants by scavenging free radicals, highlighting their potential in combating oxidative stress-related diseases (I. Jovanović et al., 2020).
Photosensitizers for Photodynamic Therapy : Certain benzamide derivatives have been investigated for their roles as photosensitizers in photodynamic therapy, particularly in treating cancer. These compounds exhibit significant properties, such as high singlet oxygen quantum yield, making them suitable for Type II photosensitization mechanisms (M. Pişkin et al., 2020).
Molecular Structure and Intermolecular Interactions : Studies on the molecular structure of N-unsubstituted 2-aminobenzamides, including their hydrogen bonding patterns, provide insights into the physicochemical properties of these compounds. Such information is crucial for understanding the reactivity and interaction mechanisms of benzamide derivatives in various biological systems (M. Mphahlele et al., 2017).
Safety And Hazards
The safety data sheet (SDS) for 3-Amino-5-bromo-N-propylbenzamide can be found online . It’s important to handle this compound with appropriate safety measures, including wearing suitable gloves, protective clothing, and eye protection. If inhaled or contacted with skin or eyes, seek medical attention .
Relevant Papers Unfortunately, the search results did not provide any specific papers related to 3-Amino-5-bromo-N-propylbenzamide .
Propriétés
IUPAC Name |
3-amino-5-bromo-N-propylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c1-2-3-13-10(14)7-4-8(11)6-9(12)5-7/h4-6H,2-3,12H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVIYGOSTUEFKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=CC(=C1)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401289607 |
Source


|
| Record name | Benzamide, 3-amino-5-bromo-N-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401289607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5-bromo-N-propylbenzamide | |
CAS RN |
1373232-35-9 |
Source


|
| Record name | Benzamide, 3-amino-5-bromo-N-propyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1373232-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, 3-amino-5-bromo-N-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401289607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

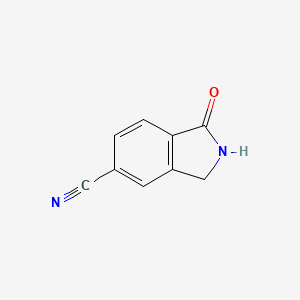
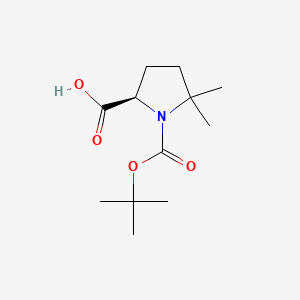
![3-Hydroxy-4'-(methylthio)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B581601.png)
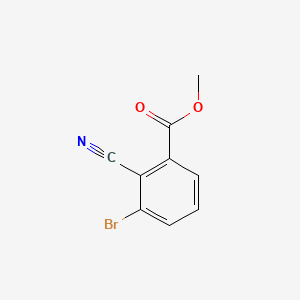
![[4-[[4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid](/img/structure/B581603.png)
